molecular formula C10H14O2 B14393553 3-(Pent-4-yn-1-yl)pentane-2,4-dione CAS No. 88459-71-6

3-(Pent-4-yn-1-yl)pentane-2,4-dione

Cat. No.: B14393553
CAS No.: 88459-71-6
M. Wt: 166.22 g/mol
InChI Key: YWZGMENFGHQCFG-UHFFFAOYSA-N
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Description

3-(Pent-4-yn-1-yl)pentane-2,4-dione is an organic compound that belongs to the class of alkynes and diketones It is characterized by the presence of a triple bond between carbon atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-4-yn-1-yl)pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with 2,4-pentanedione in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pent-4-yn-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-(Pent-4-yn-1-yl)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pent-4-yn-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pent-4-yn-1-yl)pentane-2,4-dione is unique due to its combination of an alkyne chain and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

88459-71-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-pent-4-ynylpentane-2,4-dione

InChI

InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h1,10H,5-7H2,2-3H3

InChI Key

YWZGMENFGHQCFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC#C)C(=O)C

Origin of Product

United States

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